molecular formula C8H5F5 B1366348 (Pentafluoroethyl)benzene CAS No. 309-11-5

(Pentafluoroethyl)benzene

Cat. No. B1366348
CAS RN: 309-11-5
M. Wt: 196.12 g/mol
InChI Key: XYKZEZPREAUXDQ-UHFFFAOYSA-N
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Description

(Pentafluoroethyl)benzene is a compound with the CAS Number: 309-11-5 and a molecular weight of 196.12 . It is a benzene derivative where one of the hydrogen atoms in benzene is replaced by a pentafluoroethyl group .


Synthesis Analysis

The synthesis of this compound from Iodobenzene and Copper has been reported . The process involves the reaction of iodobenzene with copper and a (1,1,2,2,2-pentafluoroethyl) group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a pentafluoroethyl group attached to it . The InChI code for this compound is 1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H .


Physical And Chemical Properties Analysis

This compound shares some properties with benzene and other benzene derivatives. Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Valence-bond Isomer Chemistry

(Pentafluoroethyl)benzene has been studied for its interesting valence-bond isomer chemistry. Research indicates that hexakisthis compound, when exposed to ultraviolet irradiation, produces valence-bond isomers. These isomers demonstrate substantial thermal stability, which could have implications in various chemical processes and materials science (Barlow, Haszeldine, & Hubbard, 1970).

Electropolymerization in Ionic Liquids

Studies have explored the electropolymerization of benzene in ionic liquids containing tris(pentafluoroethyl)trifluorophosphate. This process results in the formation of polymer films with unique properties, potentially useful in advanced materials engineering and electronics (Abedin et al., 2004).

Synthesis of Hexaarylbenzenes

This compound derivatives have been used in the synthesis of hexaarylbenzenes, a class of compounds with a wide range of applications, from pharmaceuticals to materials for organic electronic devices. This synthesis demonstrates the versatility and importance of this compound in organic chemistry (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Pentafluoroethylation in Organic Synthesis

Research has also been conducted on the pentafluoroethylation of carbonyl compounds using HFC-125, a process that demonstrates the utility of this compound in organic synthesis. This method offers an efficient way to introduce pentafluoroethyl groups into various molecules, which can be pivotal in developing pharmaceuticals and other chemicals (Ono et al., 2021).

Photophysics and Fluorescence Studies

The study of the photophysics of aromatic molecules with low-lying πσ* states, including fluorinated benzenes like pentafluorobenzene, is another significant area. These studies provide insights into the electronic properties of such molecules, which is crucial for the development of optical and electronic materials (Zgierski, Fujiwara, & Lim, 2005).

Synthesis of Novel Fluorinated Compounds

Lastly, this compound is instrumental in the synthesis and characterization of new fluorine-containing polyethers. These materials have unique properties like low dielectric constants and high thermal stability, making them suitable for various high-performance applications (Fitch et al., 2003).

Future Directions

Future research directions could focus on difluoromethylation, which involves the addition of a CF2H group to a molecule . This could potentially involve (Pentafluoroethyl)benzene and other similar compounds. The development of early, sensitive, and specific epigenetic biomarkers of benzolism may be the leading research fields of benzene-induced leukemia in the next few years .

Biochemical Analysis

Biochemical Properties

(Pentafluoroethyl)benzene plays a significant role in biochemical reactions due to its fluorine atoms, which can influence the reactivity and stability of the compound. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in defluorination reactions, such as fluorinase, which catalyzes the conversion of inorganic fluoride into organofluoride compounds

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of fluorine atoms in this compound can lead to the inhibition of certain enzymes, such as enolase in the glycolytic pathway . This inhibition can result in altered cellular metabolism and changes in gene expression, ultimately affecting cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. The fluorine atoms in this compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have persistent effects on cellular metabolism and gene expression, even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its defluorination and degradation. Enzymes such as fluorinase and catechol 2,3-dioxygenase play key roles in the metabolism of this compound . These enzymes facilitate the conversion of the compound into intermediate metabolites, which can then be further processed by other metabolic pathways. The presence of fluorine atoms can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

properties

IUPAC Name

1,1,2,2,2-pentafluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZEZPREAUXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461582
Record name (Pentafluoroethyl)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309-11-5
Record name (Pentafluoroethyl)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the thermal isomerization of hexakis(pentafluoroethyl)benzene unique?

A1: The thermal isomerization of hexakisthis compound (1) to its para-bonded isomer (2) stands out due to its clean, reversible nature in the gas phase. This characteristic allows for precise study of the equilibrium and kinetics involved. [, , ]

Q2: What are the key thermodynamic parameters determined for this isomerization?

A2: Research has revealed the following thermodynamic values for the isomerization of hexakisthis compound (1) to its para-bonded isomer (2): ΔH⊖ = 37.6 ± 0.3 kJ mol–1 and ΔS⊖ = 68.2 ± 0.5 J K–1 mol–1. [, ] These values provide crucial information about the energy difference between the two isomers and the entropy change during the transformation.

Q3: How does the reaction mechanism of this isomerization unfold?

A3: The isomerization is believed to follow a unimolecular pathway, likely involving a biradical intermediate. [, ] Evidence suggests that the rate-determining step involves an activated complex structurally similar to the para-bonded isomer (2) rather than the benzene form (1). []

Q4: What experimental conditions are crucial for this isomerization, and how was its unimolecular nature confirmed?

A4: The isomerization was observed in the gas phase within a temperature range of 457–602 K and a pressure range of 7–60 mmHg. [] To confirm the unimolecular nature, researchers demonstrated that packing the reaction vessel with glass tubes or introducing but-2-ene had no impact on the reaction rate. [] This finding indicates that the isomerization proceeds without influence from surface effects or collisional activation, solidifying the unimolecular mechanism.

Q5: How does UV irradiation affect hexakisthis compound?

A5: Unlike hexakis(trifluoromethyl)benzene, which yields a variety of valence-bond isomers upon UV irradiation, hexakisthis compound primarily forms the para-bonded benzene isomer when exposed to light with wavelengths above 270 nm. [] This selectivity highlights the influence of the pentafluoroethyl substituents on the photochemical reactivity of the benzene ring.

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